2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-
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Overview
Description
- It is also known by the name (1E)-1-[(2-hydroxyphenyl)imino]methyl]naphthalen-2-one .
- This compound features a naphthalene ring with an imine group attached to it.
2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-: is a chemical compound with the following properties:
Preparation Methods
- The synthetic routes for 2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]- are not widely documented. it can be prepared through various methods:
Aromatic Nucleophilic Substitution: Starting from naphthalene, react with an appropriate amine (such as tert-butylamine) to form the imine linkage.
Hydroxylation: Introduce the hydroxyl group using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- Industrial production methods may involve more specialized processes, but detailed information is scarce.
Chemical Reactions Analysis
Reactivity: This compound can undergo several reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for pharmacological properties.
Industry: May find applications in the production of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The imine functionality in sets it apart from similar compounds.
Remember that while this information provides an overview, further research and specific studies are essential for a comprehensive understanding of this compound’s properties and applications
Properties
CAS No. |
20772-83-2 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(tert-butyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C15H17NO/c1-15(2,3)16-10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-10,17H,1-3H3 |
InChI Key |
BLDDXCOQKAJFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
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